Cysteine hydrazide

説明

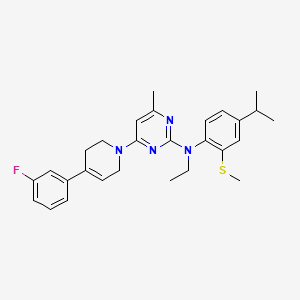

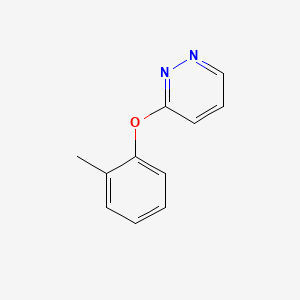

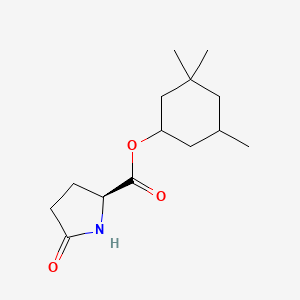

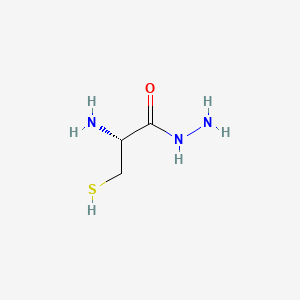

Cysteine hydrazide is a compound with the molecular formula C3H9N3OS and a molecular weight of 135.188 . It is also known by its CAS Registry Number: 70470-68-7 .

Synthesis Analysis

A robust strategy for the synthesis of C-terminal Cys-containing peptide acids has been reported. This involves mercaptoethanol-mediated hydrolysis of peptide thioesters prepared in situ from peptide hydrazides . This method is simple to operate and highly efficient, avoiding the use of derivatization reagents for resin modification .Molecular Structure Analysis

The molecular structure of Cysteine hydrazide is available as a 2D Mol file . A cationic cysteine hydrazide derivative, cysteine hydrazide nicotinamide (Cyhn), has been synthesized. This probe possesses both thiol and cationic moieties .Chemical Reactions Analysis

Cysteine hydrazide can be used as a key intermediate for different synthesis and modification purposes . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .科学的研究の応用

1. Peptide and Protein Science

- Application Summary : Cysteine hydrazide is used as a protecting group in peptide and protein science. Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .

- Methods of Application : Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

- Results or Outcomes : The use of cysteine hydrazide as a protecting group has facilitated the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

2. Protein Chemical Synthesis

- Application Summary : Cysteine hydrazide is used as a key intermediate in protein chemical synthesis . It has drawn attention in this field as peptide or protein hydrazides can be used for different synthesis and modification purposes .

- Methods of Application : Unprotected peptide hydrazides may be converted to peptide thioesters by combination of nitrite oxidation and thiolysis .

- Results or Outcomes : The use of cysteine hydrazide in protein chemical synthesis offers useful and otherwise-difficulty-to-obtain biomacromolecules for biological and pharmaceutical studies .

3. C-Terminal Hydrazinolysis of Native Peptides and Proteins

- Application Summary : Cysteine hydrazide is used in the C-terminal hydrazinolysis of native peptides and proteins . This process involves the transformation of a C-terminal hydrazide of a synthetic peptide into usefully functionalized peptides, including thioesters .

- Methods of Application : The process involves diazotization of the C-terminal hydrazide of a synthetic peptide to the corresponding acyl azide, which can then be transformed into usefully functionalized peptides .

- Results or Outcomes : The use of cysteine hydrazide in this process has enabled the production of usefully functionalized peptides, including thioesters .

4. Cancer Treatment

- Application Summary : Hydrazone chemicals, including cysteine hydrazide, have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research . They have been explored for their potential in cancer treatment .

- Methods of Application : Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .

- Results or Outcomes : Although no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise in this field .

5. Mass Spectrometry Analysis

- Application Summary : Cysteine hydrazide is used in the purification and characterization of glycostructures using complementary tandem mass spectrometry (MS/MS) analysis .

- Methods of Application : A cationic cysteine hydrazide derivative was synthesized to selectively isolate fOS from periplasmic fractions of bacteria .

- Results or Outcomes : The use of cysteine hydrazide in this process has enabled the purification and characterization of glycostructures .

将来の方向性

特性

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIYDJRAZKPGKO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NN)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206830 | |

| Record name | Cysteine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cysteine hydrazide | |

CAS RN |

58100-26-8 | |

| Record name | Cysteine hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058100268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。